
2-Ethoxy-6-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-6-methylbenzamide is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzamide, characterized by the presence of an ethoxy group at the second position and a methyl group at the sixth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-methylbenzamide typically involves the condensation of 2-ethoxy-6-methylbenzoic acid with an amine derivative. One common method is the direct condensation of the carboxylic acid with an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired amide product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the reaction. Additionally, ultrasonic irradiation has been reported to facilitate the condensation process, leading to higher yields and shorter reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-6-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent for the conversion of amides to amines.
Substitution: Electrophilic substitution reactions typically require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of 2-ethoxy-6-methylbenzoic acid.
Reduction: Formation of 2-ethoxy-6-methylaniline.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been investigated for its potential antioxidant and antibacterial activities.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-6-methylbenzamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit bacterial growth by interfering with essential metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxybenzamide: Lacks the methyl group at the sixth position.
6-Methylbenzamide: Lacks the ethoxy group at the second position.
2,6-Dimethylbenzamide: Contains two methyl groups instead of an ethoxy and a methyl group.
Uniqueness
2-Ethoxy-6-methylbenzamide is unique due to the presence of both an ethoxy and a methyl group on the benzene ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other benzamide derivatives .
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2-ethoxy-6-methylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-3-13-8-6-4-5-7(2)9(8)10(11)12/h4-6H,3H2,1-2H3,(H2,11,12) |
Clé InChI |
OBYBOFJPMROKTI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


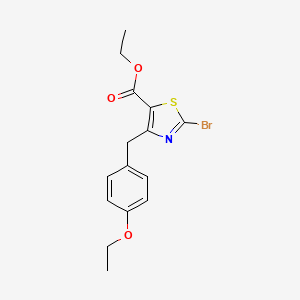
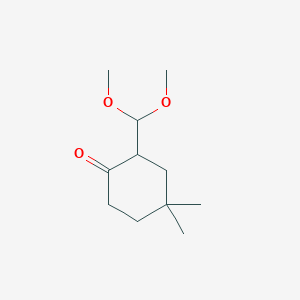
![2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol](/img/structure/B13075591.png)
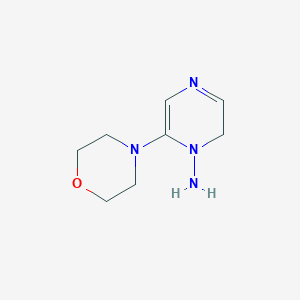
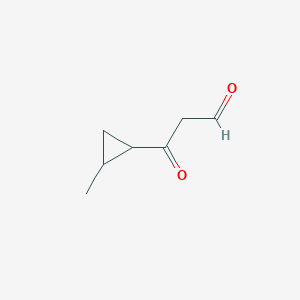

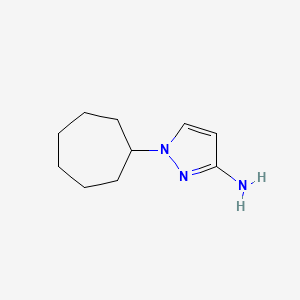
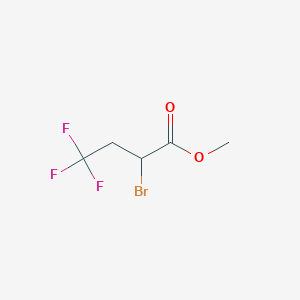





![2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one](/img/structure/B13075647.png)
